

Application Notes: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

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Compound of Interest

Compound Name: Dmeq-tad

Cat. No.: B024017

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Introduction

Stable isotope dimethyl labeling is a chemical labeling strategy used for the relative and absolute quantification of proteins in complex samples by mass spectrometry.[3] The method involves the covalent modification of primary amines (the N-terminus of a peptide and the ϵ -amino group of lysine residues) through reductive amination.[5][6] By using stable isotope-labeled formaldehyde and a reducing agent, a dimethyl group is added to each primary amine.

Principle of the Method

The core of the technique lies in using different isotopic forms of formaldehyde (e.g., light- CH_2O and heavy- $^{13}\text{CD}_2\text{O}$) to label peptides from different samples (e.g., control vs. treated).[4] After labeling, the samples are mixed and analyzed together by LC-MS/MS. Peptides labeled with the light and heavy reagents are chemically identical but have a specific mass difference. This mass difference allows for the relative quantification of the peptide (and thus the protein it originated from) by comparing the signal intensities of the isotopic pairs in the mass spectrometer.[4][6]

Key Applications

- Quantitative Proteomics: Widely used for comparing protein expression levels between different biological samples (e.g., healthy vs. disease, treated vs. untreated).[3][4]

- Post-Translational Modification (PTM) Analysis: Can be employed to quantify changes in PTMs such as phosphorylation and glycosylation.[4]
- Protein-Protein Interaction Studies: Useful in quantitative affinity purification-mass spectrometry (AP-MS) experiments to identify specific interaction partners.
- Multiplexing: The use of different combinations of isotopic formaldehyde and sodium cyanoborohydride allows for the simultaneous analysis of three or more samples (triplex or higher).[4]

Advantages of Stable Isotope Dimethyl Labeling

- Cost-Effective: The reagents used are significantly less expensive compared to other labeling methods like SILAC or iTRAQ.[3]
- Versatile: Applicable to virtually any protein sample, including tissues, cell cultures, and body fluids.[3]
- Rapid and Efficient: The labeling reaction is fast (often complete within 5-60 minutes) and highly specific.[3][6]
- Robust Quantification: Provides accurate and reproducible quantification over a wide dynamic range.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters of the stable isotope dimethyl labeling method in comparison to other common quantitative proteomics techniques.

Feature	Stable Isotope Dimethyl Labeling	SILAC (Stable Isotope Labeling with Amino acids in Cell culture)	iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation/Tandem Mass Tags)
Principle	Chemical labeling of primary amines on peptides.	Metabolic incorporation of stable isotope-labeled amino acids into proteins.	Chemical labeling of primary amines on peptides with isobaric tags.
Sample Types	Virtually any sample type.	Actively growing cells in culture.	Virtually any sample type.
Multiplexing	Typically 2-plex or 3-plex, can be extended. [4]	2-plex or 3-plex.	Up to 11-plex (TMT) or 8-plex (iTRAQ). [7]
Cost	Low. [3]	High (labeled amino acids and media).	High (isobaric tags).
Labeling Efficiency	High, reaction is typically driven to completion. [6]	High, requires complete incorporation through multiple cell doublings.	High, but can be affected by peptide amount. [7]
Quantification Level	MS1 (precursor ion scan). [4]	MS1 (precursor ion scan).	MS2/MS3 (reporter ions).

Experimental Protocols

Protocol 1: In-Solution Dimethyl Labeling of Tryptic Peptides

This protocol is designed for labeling 25-30 µg of tryptic peptides.[\[8\]](#)

Materials:

- Protein extract in a suitable buffer (e.g., 8M urea in 100 mM TEAB).
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Triethylammonium bicarbonate (TEAB) buffer
- Formaldehyde (CH₂O, 20% solution, "light")
- Stable isotope-labeled formaldehyde-¹³CD₂O, 20% solution, "heavy")
- Sodium cyanoborohydride (NaBH₃CN, 1M solution)
- Formic acid (FA)
- C18 desalting columns

Procedure:

- Protein Extraction and Digestion:
 - Extract proteins from your biological sample using a lysis buffer (e.g., 8M urea, 100 mM TEAB, protease inhibitors).
 - Quantify the protein concentration using a BCA assay.
 - Take 25-30 µg of protein extract for each sample.
 - Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
 - Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
 - Dilute the sample with 100 mM TEAB to reduce the urea concentration to below 1.5M.

- Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the resulting peptide mixture using a C18 column and dry the peptides under vacuum.
- Dimethyl Labeling:
 - Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB.
 - To the "light" sample, add 4 µL of 4% (v/v) CH₂O.
 - To the "heavy" sample, add 4 µL of 4% (v/v) ¹³CD₂O.
 - Vortex briefly and spin down.
 - Add 4 µL of 0.6 M NaBH₃CN to each sample.
 - Incubate at room temperature for 1 hour.
 - Quench the reaction by adding 16 µL of 1% (v/v) ammonia solution.
 - Further quench by adding 8 µL of formic acid.
- Sample Pooling and Desalting:
 - Combine the "light" and "heavy" labeled peptide samples.
 - Desalt the mixed sample using a C18 column.
 - Elute the labeled peptides and dry under vacuum.
 - The sample is now ready for LC-MS/MS analysis.

Protocol 2: On-Column Dimethyl Labeling

This protocol is suitable for smaller sample amounts and can be automated.^[4]

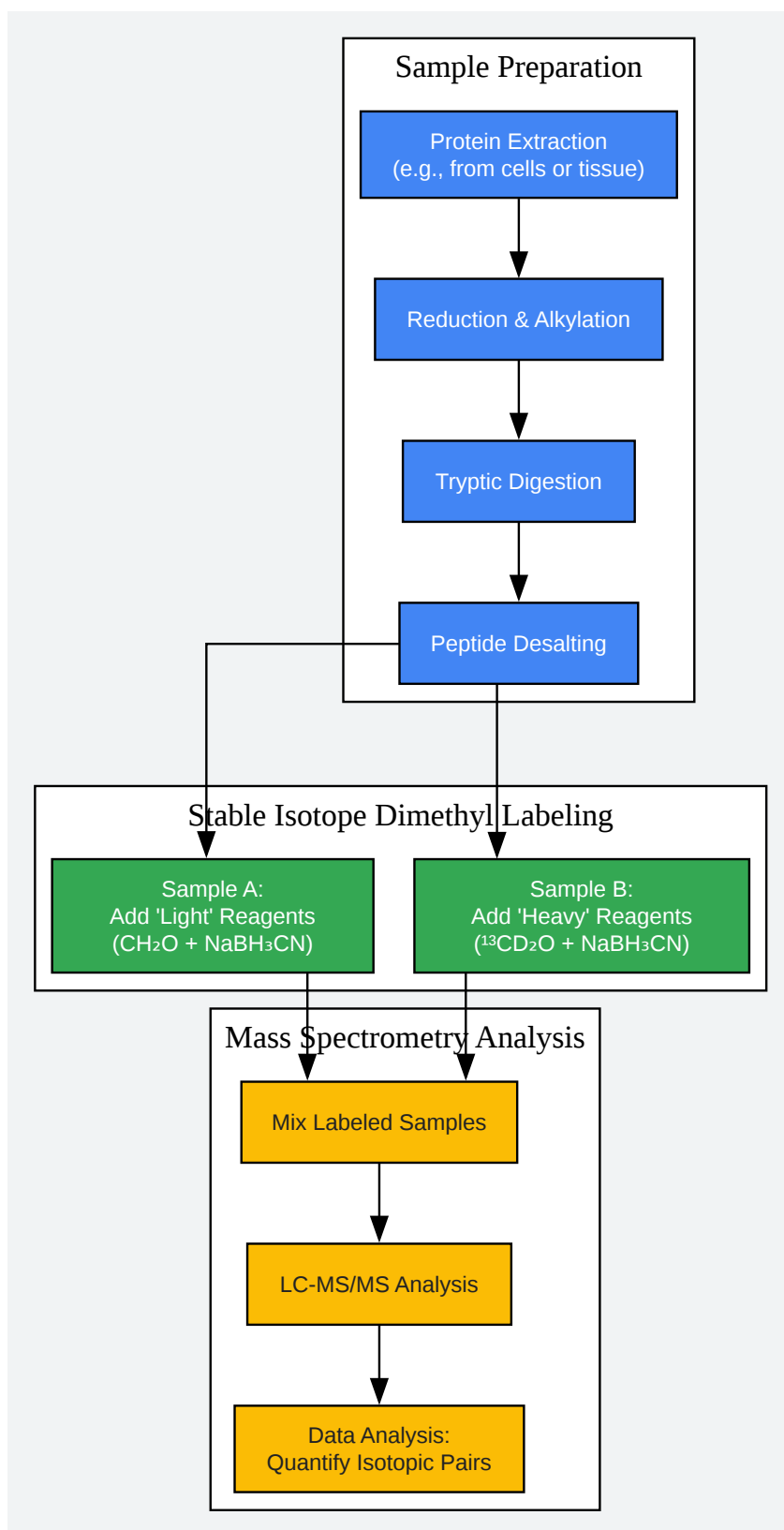
Materials:

- Same as Protocol 1, with the addition of a C18 trap column.

Procedure:

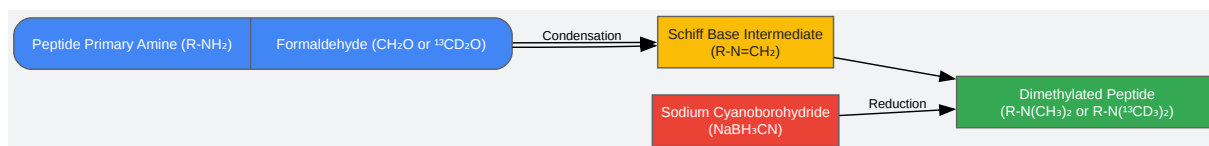
- Protein Digestion:
 - Digest the protein sample as described in Protocol 1, steps 1a-1e.
 - Stop the digestion and desalt the peptides.
- On-Column Labeling:
 - Load the peptide sample onto a C18 trap column.
 - Prepare the "light" labeling solution: 4 μL of 4% CH_2O and 4 μL of 0.6 M NaBH_3CN in 100 μL of 100 mM TEAB.
 - Prepare the "heavy" labeling solution similarly with $^{13}\text{CD}_2\text{O}$.
 - Flush the trap column with the appropriate labeling solution for the first sample.
 - Allow the reaction to proceed on-column for a defined period (e.g., 20-30 minutes).
 - Wash the column with a desalting solution (e.g., 0.1% formic acid) to remove excess reagents.
 - Repeat steps 2a-2e for the second sample with the other isotopic label.
- Analysis:
 - After labeling and washing, the trap column can be placed in-line with an analytical column for direct LC-MS/MS analysis of the mixed samples.

Visualizations



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Caption: Experimental workflow for stable isotope dimethyl labeling.




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